N-Methylhumantenirine

Description

However, based on structural nomenclature and the available data, this analysis will focus on structurally and functionally related N-methylated amines, such as N-Methyl-1-(naphthalen-1-yl)methanamine (), N-Methylalanine (), and N-Nitrosodimethylamine (). These compounds share key features, including N-methylation, aromatic/heterocyclic substituents, and diverse biological activities.

Properties

CAS No. |

93914-74-0 |

|---|---|

Molecular Formula |

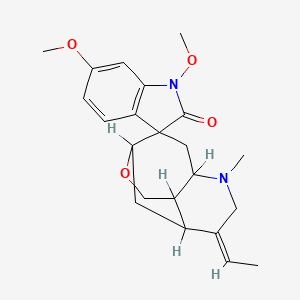

C22H28N2O4 |

Molecular Weight |

384.5 g/mol |

IUPAC Name |

(7Z)-7-ethylidene-1',6'-dimethoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one |

InChI |

InChI=1S/C22H28N2O4/c1-5-13-11-23(2)19-10-22(20-9-15(13)16(19)12-28-20)17-7-6-14(26-3)8-18(17)24(27-4)21(22)25/h5-8,15-16,19-20H,9-12H2,1-4H3/b13-5+ |

InChI Key |

ILXSNNTYRNLDCX-WLRTZDKTSA-N |

Isomeric SMILES |

C/C=C/1\CN(C2CC3(C4CC1C2CO4)C5=C(C=C(C=C5)OC)N(C3=O)OC)C |

Canonical SMILES |

CC=C1CN(C2CC3(C4CC1C2CO4)C5=C(C=C(C=C5)OC)N(C3=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylhumantenirine typically involves the N-methylation of humantenirine. One common method is the direct reductive N-methylation of nitro compounds. This process uses inexpensive and readily available nitro compounds as raw materials, which are then subjected to hydrogenation and methylation in a one-pot synthesis . Methylating agents such as methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, and dimethyl sulfoxide are commonly used in these reactions .

Industrial Production Methods

Industrial production of this compound often employs catalytic systems to enhance the efficiency of the methylation process. Catalysts such as CuAlOx have been reported to facilitate the selective synthesis of N-methylated amines with high yields . The process is typically carried out under mild conditions, making it economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-Methylhumantenirine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert this compound to its amine counterparts.

Substitution: The methyl group attached to the nitrogen can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, primary and secondary amines, and various substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Methylhumantenirine has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is used in studies related to neurotransmission and enzyme inhibition.

Medicine: this compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: It is utilized in the production of dyes, agrochemicals, and pharmaceuticals

Mechanism of Action

The mechanism of action of N-Methylhumantenirine involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter systems by acting on receptors and enzymes involved in neurotransmission. The compound’s effects are mediated through its binding to these targets, leading to alterations in cellular signaling pathways .

Comparison with Similar Compounds

Key Observations :

- N-Methyl-1-(naphthalen-1-yl)methanamine features a naphthalene ring, enhancing lipophilicity and aromatic interactions compared to simpler amines like N-Methylalanine .

- N-Nitrosodimethylamine is distinguished by its nitroso group, conferring carcinogenic properties absent in non-nitrosated analogues .

- Microwave-assisted synthesis (e.g., ) improves yield and reduces reaction time compared to traditional methods for aromatic amines .

Key Observations :

- Lipophilicity varies significantly: N-Methyl-1-(naphthalen-1-yl)methanamine (LogP ~3.2) is suited for membrane penetration, while N-Methylalanine (LogP -1.5) is water-soluble, ideal for metabolic pathways .

- N-Nitrosodimethylamine’s solubility (3.3 g/100 mL) and moderate LogP (0.4) facilitate systemic absorption, contributing to its carcinogenicity .

Table 3: Hazard and Regulatory Comparisons

Key Observations :

- N-Nitrosodimethylamine’s classification as a Group 2A carcinogen necessitates stringent handling protocols, unlike other N-methylated amines .

- Regulatory disparities highlight the importance of structural modifications (e.g., nitroso groups) in toxicity profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.